molecular formula C9H9ClN2O3 B15303774 2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid

2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid

Cat. No.: B15303774
M. Wt: 228.63 g/mol
InChI Key: CYZMNDCDFKNUHM-UHFFFAOYSA-N
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Description

2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid is a chemical compound that belongs to the class of benzoic acids and derivatives. The compound was first synthesized in the 1960s and has since been extensively studied for its various applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid is synthesized by the reaction of 2-amino-3-chlorobenzoic acid with N-(chloromethyl)carbamic acid tert-butyl ester in the presence of a base such as triethylamine. The reaction produces the desired product, which is further purified by recrystallization from a suitable solvent such as methanol.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in large reactors with controlled temperature and pressure to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems, particularly in inhibiting fungal growth.

    Medicine: Investigated for potential therapeutic applications due to its fungicidal properties.

    Industry: Employed in agricultural practices to protect crops from fungal infections.

Mechanism of Action

The compound exerts its effects by inhibiting mitochondrial respiration in fungi. It binds to the cytochrome b component of the mitochondrial respiratory chain, leading to the inhibition of ATP production. This results in the eventual death of the fungal cells. The molecular targets and pathways involved include the cytochrome b complex and the mitochondrial respiratory chain.

Comparison with Similar Compounds

2-[(Carbamoylmethyl)amino]-3-chlorobenzoic acid can be compared with other similar compounds, such as:

    Benzoic acid: A simple aromatic carboxylic acid with antifungal properties.

    Salicylic acid: Another benzoic acid derivative with anti-inflammatory and antifungal effects.

    Chlorobenzoic acids: A group of compounds with varying degrees of chlorination and similar chemical properties.

The uniqueness of this compound lies in its specific structure and its effectiveness as a systemic fungicide.

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

2-[(2-amino-2-oxoethyl)amino]-3-chlorobenzoic acid

InChI

InChI=1S/C9H9ClN2O3/c10-6-3-1-2-5(9(14)15)8(6)12-4-7(11)13/h1-3,12H,4H2,(H2,11,13)(H,14,15)

InChI Key

CYZMNDCDFKNUHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCC(=O)N)C(=O)O

Origin of Product

United States

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